molecular formula C10H12ClN3O2 B3285611 3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol CAS No. 80765-76-0

3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol

Cat. No.: B3285611
CAS No.: 80765-76-0
M. Wt: 241.67 g/mol
InChI Key: RIGNQPCCKHQOGT-UHFFFAOYSA-N
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Description

3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol is a pyrrolopyrimidine derivative characterized by a 4-chloro-6-methyl-substituted core fused to a propane-1,2-diol backbone. Its molecular formula is C11H12ClN3O2 (inferred from substituents), with the chloro and methyl groups influencing electronic properties and target binding.

Properties

IUPAC Name

3-(4-chloro-6-methylpyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c1-6-2-8-9(11)12-5-13-10(8)14(6)3-7(16)4-15/h2,5,7,15-16H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGNQPCCKHQOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1CC(CO)O)N=CN=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong bases or acids to facilitate the formation of the pyrrolo[2,3-d]pyrimidine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the hydroxyl groups to carbonyl groups.

  • Reduction: : Reduction of the carbonyl groups to hydroxyl groups.

  • Substitution: : Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol has been studied for its potential as a kinase inhibitor. Kinase inhibitors are important in the regulation of cellular processes and can be used in the treatment of various diseases.

Medicine

The compound has shown promise in preclinical studies for its anticancer properties. Its ability to inhibit specific kinases involved in cancer cell proliferation makes it a potential candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol exerts its effects involves the inhibition of specific kinases. By binding to the active site of these enzymes, the compound prevents their activity, thereby interfering with cellular signaling pathways that are crucial for cell growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolo[2,3-d]pyrimidine Core

Compound A : (2R)-3-[(5,6-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-1,2-propanediol
  • Molecular Formula : C21H20N4O2
  • Key Features: 5,6-Diphenyl substituents enhance aromatic stacking interactions. Amino linkage to propane-diol (vs. direct alkyl linkage in the target compound). Stereochemistry: (2R)-configured diol may influence solubility and receptor binding .
Compound B : AR-II-04-26 [(1S,2R,5R)-5-(5-bromo-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol]
  • Molecular Formula : C15H17BrN3O3 (approximated)
  • Key Features :
    • Bromo and methyl substituents at positions 5 and 4 (vs. 4-chloro-6-methyl in the target compound).
    • Cyclopentene backbone with hydroxyl groups enhances conformational rigidity.
  • Activity : Selective inhibition of hepatitis B virus (HBV) via unique mechanism .
Compound C : Onametostat [(1S,2R,3S,5R)-3-[2-(2-amino-3-bromoquinolin-7-yl)ethyl]-5-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol]
  • Molecular Formula : C22H23BrN6O2
  • Key Features: Dual pharmacophores: pyrrolopyrimidine and quinoline moieties. Cyclopentane diol backbone (vs. propane in the target compound).
  • Activity : Antineoplastic agent for psoriasis and cancer .

Backbone and Functional Group Comparison

Parameter Target Compound Compound A Compound B Compound C
Core Structure Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine
Substituents 4-Cl, 6-CH3 5,6-diphenyl, 4-NH2 5-Br, 4-CH3 4-NH2, quinoline moiety
Backbone Propane-1,2-diol Propane-1,2-diol (amino link) Cyclopentene-diol Cyclopentane-diol
Halogen Cl None Br Br (quinoline)
Molecular Weight ~265.7 g/mol 360.4 g/mol ~361.2 g/mol 499.4 g/mol
Therapeutic Indication Undisclosed (likely antiviral) Kinase inhibition (inferred) HBV inhibition Antineoplastic

Key Findings from Comparative Analysis

Halogen Effects :

  • The target compound’s 4-chloro group may offer a balance between electronegativity and steric hindrance compared to 5-bromo in Compound B or 3-bromo in Compound C. Bromine’s larger atomic radius could enhance target binding but increase toxicity risks.

Backbone Flexibility :

  • The propane-diol chain in the target compound likely improves solubility over rigid cyclopentane/cyclopentene backbones (Compounds B and C). However, reduced rigidity may diminish target specificity.

Substituent Positioning: The 6-methyl group in the target compound contrasts with 5,6-diphenyl in Compound A.

Stereochemical Considerations :

  • While Compounds A and B specify stereochemistry (e.g., (2R)), the target compound’s configuration is unstated. Stereochemistry critically impacts diol-mediated hydrogen bonding in kinase or viral polymerase inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol
Reactant of Route 2
Reactant of Route 2
3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propane-1,2-diol

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